Rat pancreatic polypeptide

Receptor Pharmacology Binding Assay NPY Receptor Family

Rat pancreatic polypeptide (rPP, CAS 90419-12-8) is a 36-amino acid neuropeptide with >5000-fold selectivity for the NPY Y4 receptor over PYY and NPY. This unmatched selectivity eliminates confounding Y1/Y2/Y5 signals, making it the definitive agonist for Y4-mediated signaling studies in energy homeostasis and gastrointestinal motility. Unlike generic PYY or NPY analogs, rPP uniquely inhibits duodenal myoelectrical activity and induces colonic contractions, delivering distinct, interpretable physiological outcomes. Essential for preclinical Y4 target validation and cross-species pharmacology, rPP ensures compound efficacy at the rodent ortholog. Procure high-purity rPP to achieve clean, reproducible results in your obesity, metabolic syndrome, or GI motility research.

Molecular Formula C₁₉₅H₂₉₈N₅₈O₅₇S
Molecular Weight 4398.87
CAS No. 90419-12-8
Cat. No. B612567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRat pancreatic polypeptide
CAS90419-12-8
SynonymsRat pancreatic polypeptide
Molecular FormulaC₁₉₅H₂₉₈N₅₈O₅₇S
Molecular Weight4398.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rat Pancreatic Polypeptide (CAS 90419-12-8): Y4 Receptor Agonist for Metabolic and Gastrointestinal Research Procurement


Rat pancreatic polypeptide (rPP, CAS 90419-12-8) is a 36-amino acid, C-terminally amidated neuropeptide belonging to the neuropeptide Y (NPY) family, which also includes peptide YY (PYY) and NPY [1]. It is an endogenous agonist with high affinity and selectivity for the NPY Y4 receptor subtype . rPP is distinguished from its family members by its unique receptor binding profile, demonstrating over 5000-fold greater affinity for the Y4 receptor compared to PYY and NPY [2]. This high selectivity makes rPP an essential tool for dissecting Y4 receptor-specific signaling pathways in studies of energy homeostasis, gastrointestinal motility, and pancreatic function.

Why Rat Pancreatic Polypeptide (rPP) Cannot Be Replaced by PYY or NPY for Y4 Receptor Studies


Generic substitution of rat pancreatic polypeptide (rPP) with its in-class analogs, PYY or NPY, is scientifically invalid for Y4 receptor-focused research. While these peptides share a common PP-fold structural motif, their receptor subtype selectivity profiles differ dramatically. rPP exhibits profound selectivity for the Y4 receptor, whereas PYY and NPY display high affinity for Y1, Y2, and Y5 receptor subtypes with considerably lower affinity for Y4 [1]. This divergence is particularly pronounced in the rat, where the Y4 receptor is highly selective for rPP. Using a less selective analog would activate multiple NPY receptor subtypes, confounding results and obscuring Y4-specific signaling mechanisms [2]. The functional consequences of this selectivity are evident in vivo, where rPP produces distinct physiological outcomes, such as potent inhibition of gastrointestinal myoelectrical activity where NPY is completely without effect [3].

Quantitative Differentiation of Rat Pancreatic Polypeptide (90419-12-8) from NPY Family Analogs


Y4 Receptor Binding Affinity: rPP vs. PYY and NPY

Rat pancreatic polypeptide (rPP) demonstrates >5000-fold higher affinity for the cloned rat Y4 receptor compared to PYY or NPY. This extreme selectivity is a primary differentiator, as PYY and NPY are non-selective or have low affinity for this receptor subtype [1].

Receptor Pharmacology Binding Assay NPY Receptor Family

Functional Selectivity in Rat Colon: Potency Order for Contraction

In an ex vivo functional assay using rat colon segments, rPP was among the most potent agonists for inducing neurogenic contractions, with a potency profile distinct from other NPY family members. This functional hierarchy confirms its high activity at the relevant endogenous receptors in a physiological tissue context [1].

Gastrointestinal Motility Functional Assay Smooth Muscle

In Vivo Gastric Emptying and Food Intake: rPP vs. PYY and NPY

Peripheral administration of PP family peptides revealed a distinct rank order of potency for decreasing food intake in mice, with rPP being significantly more effective than PYY or NPY. This demonstrates a clear functional divergence in a key physiological process relevant to metabolic disease research [1].

Energy Homeostasis Obesity Research Feeding Behavior

In Vivo Gastrointestinal Motility: Differential Effects on Myoelectrical Activity

In a comparative in vivo study measuring myoelectrical activity in the rat small intestine, rPP demonstrated a robust and dose-dependent inhibitory effect in both the duodenum and jejunum. In stark contrast, NPY had no effect at any dose tested, highlighting a clear functional divergence within the peptide family [1].

Gastrointestinal Motility In Vivo Electromyography Drug Discovery

Primary Research Applications for Rat Pancreatic Polypeptide (90419-12-8) Based on Differentiated Evidence


Selective Pharmacological Activation of Y4 Receptors in Cell-Based Assays

Use rPP to specifically activate Y4 receptors in transfected cell lines or primary cultures without confounding signals from Y1, Y2, or Y5 receptors. Its >5000-fold selectivity over PYY and NPY [1] makes it the definitive agonist for characterizing Y4-mediated signaling pathways, such as cAMP inhibition or calcium flux, in a clean and interpretable manner.

In Vivo Studies of Appetite Suppression and Energy Expenditure

Employ rPP as a potent anorexigenic agent in rodent models of obesity and metabolic syndrome. Based on its superior potency in reducing food intake compared to PYY and NPY [2], rPP is the optimal peptide for investigating the central and peripheral mechanisms of Y4 receptor-mediated weight loss and for validating the Y4 receptor as a therapeutic target for metabolic disorders.

Ex Vivo and In Vivo Analysis of Gut Motility and Secretion

Utilize rPP to dissect the specific contribution of Y4 receptors to gastrointestinal function. As evidenced by its unique ability to inhibit duodenal myoelectrical activity where NPY is ineffective [3], and its distinct potency profile in inducing colonic contractions [4], rPP is an indispensable tool for studies on the migrating motor complex, intestinal secretion, and disorders of gut motility.

Cross-Species Y4 Receptor Pharmacology and Drug Screening

Due to the documented differences between rat and human Y4 receptor pharmacology, rPP is an essential reference standard for cross-species comparisons. Its use is critical when screening novel Y4 receptor agonists or antagonists to ensure that compounds optimized for human receptors do not lose efficacy or selectivity at the rodent ortholog, which is a key consideration in preclinical drug development [5].

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